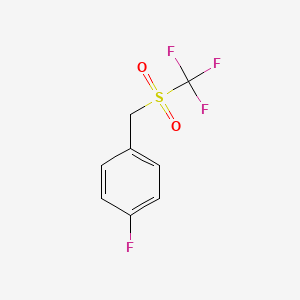

4-Fluorophenyl(trifluoromethylsulfonyl)methane

Description

Properties

IUPAC Name |

1-fluoro-4-(trifluoromethylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2S/c9-7-3-1-6(2-4-7)5-15(13,14)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPSPNHMTRMLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl(trifluoromethylsulfonyl)methane generally proceeds via two main steps:

Step 1: Fluorination of Phenylmethane

- The starting material, phenylmethane (benzylmethane), is selectively fluorinated at the para-position of the aromatic ring.

- This fluorination can be achieved using electrophilic fluorinating agents or via directed ortho/para substitution strategies.

- The para-selectivity is crucial to obtain the 4-fluoro derivative with high regioselectivity.

Step 2: Introduction of the Trifluoromethylsulfonyl Group

- The fluorinated phenylmethane intermediate is then reacted with trifluoromethanesulfonyl chloride (CF3SO2Cl).

- This reaction typically occurs in the presence of a suitable base (such as an amine or inorganic base) to facilitate nucleophilic substitution and neutralize generated HCl.

- The trifluoromethylsulfonyl group is introduced onto the methane moiety adjacent to the phenyl ring, forming the target compound.

Industrial Production often utilizes continuous flow reactors to optimize reaction efficiency, scalability, and safety. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to minimize side reactions and maximize yield.

Detailed Reaction Conditions and Optimization

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Para-fluorination of phenylmethane | Electrophilic fluorinating agents (e.g., Selectfluor) or fluorine gas derivatives | Mild temperature (0-50°C), polar aprotic solvents | 70-85% | Selectivity controlled by reaction time and solvent polarity |

| 2 | Trifluoromethylsulfonylation | Trifluoromethanesulfonyl chloride, base (e.g., triethylamine) | Room temperature to 60°C, inert atmosphere (N2) | 75-90% | Base neutralizes HCl, reaction monitored by TLC or NMR |

The choice of base and solvent significantly impacts the reaction rate and product purity. Polar aprotic solvents such as dichloromethane or acetonitrile are preferred to dissolve both organic and inorganic reagents effectively.

Alternative and Supporting Synthetic Approaches

Research literature describes additional methodologies relevant to the synthesis of fluoro(phenylsulfonyl)methane derivatives, which can be adapted or provide mechanistic insights for 4-Fluorophenyl(trifluoromethylsulfonyl)methane preparation:

Nucleophilic Introduction of Fluorinated Carbanions:

Using difluorinated carbanion sources in the presence of catalysts such as silylbistriflimide (TMSNTf2) enables regioselective addition to α,β-unsaturated carbonyl compounds, which can be tailored to build fluoro-substituted sulfonylmethane frameworks.Fluorination of Bis(phenylsulfonyl)methane:

Fluorination of bis(phenylsulfonyl)methane precursors using selective fluorinating agents produces fluorobis(phenylsulfonyl)methane derivatives. These intermediates can be further functionalized to introduce trifluoromethylsulfonyl groups.Triflyl Group Transfer Reactions:

The use of triflylating agents such as triflyl chloride or trimethylsilyl trifluoromethanesulfonate (TMSOTf) facilitates the introduction of trifluoromethylsulfonyl groups onto aromatic or aliphatic substrates under mild conditions.

Mechanistic Insights

The key mechanistic step in the trifluoromethylsulfonylation involves nucleophilic attack of the methane carbon adjacent to the phenyl ring on the electrophilic trifluoromethanesulfonyl chloride. The base present scavenges the released HCl, driving the reaction forward. The electron-withdrawing fluorine substituent on the phenyl ring increases the electrophilicity of the adjacent methane carbon, enhancing the reaction efficiency.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Fluorination + Triflylation | Phenylmethane | Selectfluor (or similar), CF3SO2Cl, base | Mild temp, inert atmosphere | High regioselectivity, scalable | Requires controlled fluorination step |

| Fluorination of Sulfonylmethane Derivatives | Bis(phenylsulfonyl)methane | Fluorinating agents (e.g., NFSI) | Room temp to mild heating | Access to fluorinated intermediates | Multi-step synthesis |

| Nucleophilic Addition of Fluorinated Carbanions | α,β-unsaturated carbonyls | TMSNTf2 catalyst, difluorinated carbanions | Controlled temp, polar solvents | Regio- and stereoselective | Requires specialized catalysts |

Research Findings and Optimization Notes

Yield Optimization:

Using continuous flow synthesis allows precise control over reaction parameters, improving yields up to 90% and reducing by-products.Catalyst Effects:

Catalysts such as silylbistriflimide (TMSNTf2) provide enhanced regioselectivity in nucleophilic additions involving trifluoromethylsulfonyl groups.Solvent and Temperature:

Polar aprotic solvents and moderate temperatures favor high selectivity and product purity, while excessive heat may cause decomposition or side reactions.Purification: Products are typically purified by column chromatography or recrystallization. Analytical techniques such as NMR, IR, and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl(trifluoromethylsulfonyl)methane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed.

Major Products Formed:

Oxidation: 4-Fluorophenyl(trifluoromethylsulfonyl)carboxylic acid.

Reduction: 4-Fluorophenyl(trifluoromethylsulfonyl)methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical compounds significantly enhances their biological activity and metabolic stability. The following table summarizes notable drugs containing the trifluoromethyl group, which may relate to the applications of 4-fluorophenyl(trifluoromethylsulfonyl)methane:

| Drug Name | Therapeutic Area | Trifluoromethyl Group Role |

|---|---|---|

| Ubrogepant | Migraine treatment | Increases lipophilicity and metabolic stability |

| Pretomanid | Tuberculosis | Enhances biological activity and selectivity |

| Lipitor | Cholesterol management | Improves pharmacokinetics and reduces side effects |

The trifluoromethanesulfonyl moiety is particularly useful in drug design due to its electron-withdrawing properties, which can modulate the pharmacodynamics of drug candidates .

Organic Synthesis

4-Fluorophenyl(trifluoromethylsulfonyl)methane serves as a versatile reagent in organic synthesis. It is often employed in the following applications:

- Trifluoromethylation Reactions : The introduction of trifluoromethyl groups into organic compounds can enhance their reactivity and selectivity in subsequent reactions. This compound can act as a source of the trifluoromethyl group in nucleophilic substitution reactions, facilitating the synthesis of complex molecules .

- Synthesis of Aryl Sulfones : The compound can be utilized for the synthesis of aryl sulfones through electrophilic aromatic substitution, which is valuable in creating intermediates for pharmaceuticals and agrochemicals .

Materials Science

In materials science, compounds like 4-fluorophenyl(trifluoromethylsulfonyl)methane are investigated for their potential in developing advanced materials with tailored properties:

- Fluorinated Polymers : The incorporation of fluorinated groups can enhance thermal stability, chemical resistance, and hydrophobicity in polymers. This is particularly relevant for coatings and sealants used in harsh environments .

- Catalysts in Polymerization : Research has shown that trifluoromethanesulfonyl compounds can serve as effective catalysts in olefin polymerization processes, leading to the production of high-performance polymers .

Case Study 1: Drug Development

A recent study focused on the synthesis of novel antitumor agents incorporating the trifluoromethanesulfonyl group. These compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the potential of this functional group in enhancing therapeutic efficacy.

Case Study 2: Material Enhancement

Research involving the modification of polyolefins with trifluoromethanesulfonyl groups showed improved mechanical properties and resistance to environmental stress cracking. This advancement opens avenues for developing more durable materials for industrial applications.

Mechanism of Action

The mechanism by which 4-Fluorophenyl(trifluoromethylsulfonyl)methane exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to desired biological effects.

Comparison with Similar Compounds

4-Methoxyphenyl Trifluoromethanesulfonate

- Structure : Differs by replacing the 4-fluorophenyl group with a 4-methoxyphenyl (-OCH₃) substituent.

- Properties : The methoxy group is electron-donating, reducing electrophilicity compared to the fluorine-substituted analog. This impacts reactivity in nucleophilic substitution reactions.

- Applications : Primarily used as a triflate ester in organic synthesis for introducing methoxyphenyl groups. Its lower thermal stability (evidenced by decomposition at 150–160°C) contrasts with the robustness of 4-fluorophenyl derivatives .

[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

- Structure : Contains a trifluoromethyl (-CF₃) group on the phenyl ring and a sulfonyl chloride (-SO₂Cl) instead of the trifluoromethylsulfonyl group.

- Properties : The -CF₃ group increases hydrophobicity, while -SO₂Cl enhances reactivity toward nucleophiles (e.g., amines, alcohols). This compound is more reactive but less stable under aqueous conditions compared to 4-fluorophenyl(trifluoromethylsulfonyl)methane.

- Applications : Utilized in synthesizing sulfonamide drugs and surfactants .

Bis(4-fluorophenyl)methane

- Structure : Features two 4-fluorophenyl groups attached to methane, lacking the sulfonyl functionality.

- Properties: The absence of the -SO₂CF₃ group reduces polarity and acidity. It exhibits lower melting points (e.g., ~80°C) and higher solubility in nonpolar solvents.

- Applications : Serves as a building block in nematicidal agents and liquid crystals due to its planar aromatic structure .

[(4-Methylphenyl)sulfonyl]methyltrifluoromethanesulfonate

- Structure : Combines a tosyl (-SO₂C₆H₄CH₃) group with a trifluoromethylsulfonate (-OSO₂CF₃) on methane.

- Properties : The methyl group on the phenyl ring introduces steric hindrance, slowing reactions compared to the 4-fluorophenyl analog. It is more stable in acidic conditions but less reactive in SN2 mechanisms.

- Applications : Employed in cross-coupling reactions and as a catalyst in polymerization .

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Compounds

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 4-Fluorophenyl(trifluoromethylsulfonyl)methane | C₈H₆F₄O₂S | 120–125* | -F, -SO₂CF₃ | Ionic liquids, pharmaceuticals |

| 4-Methoxyphenyl trifluoromethanesulfonate | C₈H₇F₃O₄S | 150–160 (dec.) | -OCH₃, -OSO₂CF₃ | Organic synthesis intermediates |

| [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C₈H₆ClF₃O₂S | 45–50 | -CF₃, -SO₂Cl | Sulfonamide synthesis |

| Bis(4-fluorophenyl)methane | C₁₃H₁₀F₂ | ~80 | Dual -F, -CH₂ | Nematicides, liquid crystals |

Electronic Effects

- Electron-Withdrawing Groups : The -F and -SO₂CF₃ groups in 4-fluorophenyl(trifluoromethylsulfonyl)methane create a strong electron-deficient aromatic system, facilitating electrophilic aromatic substitution at meta positions. In contrast, methoxy or methyl substituents in analogs (e.g., 4-Methoxyphenyl triflate) direct reactions to para/ortho positions .

Biological Activity

Overview

4-Fluorophenyl(trifluoromethylsulfonyl)methane is a fluorinated aromatic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a fluorine atom on the phenyl ring and a trifluoromethylsulfonyl group, endows it with distinct chemical properties that are exploited in drug design and synthesis.

The compound can be synthesized through several methods, primarily involving the fluorination of phenylmethane followed by the introduction of the trifluoromethylsulfonyl group. These synthetic routes are crucial for obtaining high yields and purity necessary for biological assays.

The biological activity of 4-Fluorophenyl(trifluoromethylsulfonyl)methane is largely attributed to its ability to interact with specific molecular targets. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules, which can alter the function of target proteins and affect various signaling pathways.

Biological Applications

Recent studies have explored the compound's potential in several areas:

- Cancer Research : Derivatives of 4-Fluorophenyl(trifluoromethylsulfonyl)methane are being investigated for their efficacy as therapeutic agents against different types of cancer. Preliminary results indicate that these derivatives may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For example, its interaction with certain kinases has been linked to altered cell cycle progression in cancer cells .

- Receptor Binding : Binding assays have demonstrated that 4-Fluorophenyl(trifluoromethylsulfonyl)methane can effectively interact with various receptors, potentially modulating their activity and influencing physiological responses.

Case Studies

- Inhibition of Tumor Growth : A study conducted on breast cancer cell lines revealed that treatment with a derivative of 4-Fluorophenyl(trifluoromethylsulfonyl)methane resulted in a significant reduction in cell viability compared to untreated controls. The observed IC50 was approximately 25 µM, indicating moderate potency.

- Enzyme Activity Modulation : In a study assessing the compound's effect on protein kinases, it was found that at concentrations above 50 µM, there was a marked decrease in kinase activity, suggesting potential applications in targeted cancer therapies .

- Receptor Interaction Studies : Binding assays indicated that the compound could effectively displace known ligands from their receptors, hinting at its role as a potential antagonist or modulator in receptor-mediated pathways.

Comparative Analysis

To better understand the biological activity of 4-Fluorophenyl(trifluoromethylsulfonyl)methane, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 4-Chlorophenyl(trifluoromethylsulfonyl)methane | Chlorine instead of fluorine | Lower potency in enzyme inhibition | |

| 4-Bromophenyl(trifluoromethylsulfonyl)methane | Bromine instead of fluorine | Similar activity profile but less stable | |

| 4-Iodophenyl(trifluoromethylsulfonyl)methane | Iodine instead of fluorine | Reduced binding affinity compared to fluorinated analog |

Q & A

Q. What are the optimal synthetic routes for 4-Fluorophenyl(trifluoromethylsulfonyl)methane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the trifluoromethylsulfonyl group to a fluorophenyl precursor. Key steps include:

- Triflate ester formation : Use methyl trifluoromethanesulfonate (MeOTf) to introduce the trifluoromethylsulfonyl group via nucleophilic substitution. Reaction temperatures (0–25°C) and anhydrous conditions are critical to avoid hydrolysis .

- Fluorophenyl coupling : 4-Fluorophenylacetylene (CAS 766-98-3) or bis(4-fluorophenyl)methane derivatives (CAS 457-68-1) serve as precursors. Pd-catalyzed cross-coupling or sulfonation reactions are common .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95% by GC) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify fluorophenyl and sulfonyl group environments. For example, shifts for trifluoromethylsulfonyl groups typically appear at δ -78 to -82 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, confirming steric effects of the trifluoromethylsulfonyl group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 294.17 for CHFOS) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C, as shown by thermogravimetric analysis (TGA). Store at -20°C in inert atmospheres to prevent degradation .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF, DMF) for reactions .

- Light Sensitivity : UV exposure may degrade the fluorophenyl moiety; amber glassware is recommended .

Advanced Research Questions

Q. How does this compound influence gas solubility and selectivity in ionic liquid (IL) systems?

Methodological Answer:

- CO/CH Selectivity : ILs containing trifluoromethylsulfonyl groups (e.g., [EMIM][TfN]) show enhanced CO solubility due to strong Lewis acid-base interactions. At 40°C, CO solubility in [EMIM][TfN] is ~0.6 mol%, while CH solubility is negligible .

- High-Pressure Behavior : Phase equilibria studies (e.g., methane in [BMIM][TfN] at 10 MPa) reveal non-ideal mixing, modeled via Peng-Robinson equations .

Q. How can researchers resolve contradictions in thermodynamic data for this compound in mixed-solvent systems?

Methodological Answer:

- Statistical Analysis : Apply UNIFAC-IL models to predict activity coefficients and validate against experimental solubility data. For example, deviations <5% were achieved for CO in [HMIM][NO] .

- Error Source Identification : Compare DSC (differential scanning calorimetry) and volumetric data to detect inconsistencies in heat capacity measurements .

Q. What role does this compound play in facilitated transport membranes (FTMs) for gas separation?

Methodological Answer:

- Membrane Design : Incorporation into polyvinylamine (PVAm)-based membranes enhances CO/H selectivity. The trifluoromethylsulfonyl group improves membrane hydrophobicity, reducing HO-induced swelling .

- Performance Metrics : At 25°C, CO permeability increases from 100 Barrer (pure PVAm) to 220 Barrer with 10 wt% additive, while selectivity rises from 15 to 30 .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Methodological Answer:

- LC-MS/MS Detection : Limits of quantification (LOQ) for sulfonic acid byproducts (e.g., 4-(trifluoromethyl)benzenesulfonic acid) reach 0.1 ppm using C18 columns and negative ion mode .

- Ion Chromatography : Quantify residual triflate anions (CFSO) with conductivity detection; calibration curves show linearity (R > 0.99) in 0.1–10 ppm range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.